7-Chloro-4-formylquinoline thiosemicarbazone
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Overview
Description
7-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 7-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-formylquinoline thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety into thiosemicarbazides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, it can chelate metal ions, which further contributes to its anticancer activity .
Comparison with Similar Compounds
8-Fluoro thiochromanone thiosemicarbazone: Exhibits potent cytotoxicity against various cancer cell lines.
Thiosemicarbazone derivatives of thiochromanones: Known for their higher cytotoxicity compared to other thiosemicarbazone derivatives.
Uniqueness: 7-Chloro-4-formylquinoline thiosemicarbazone stands out due to its specific structural features, such as the chloro and formyl groups on the quinoline ring, which contribute to its unique biological activity and potential as an anticancer agent .
Properties
CAS No. |
3652-06-0 |
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Molecular Formula |
C11H9ClN4S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
[(E)-(7-chloroquinolin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-2-9-7(6-15-16-11(13)17)3-4-14-10(9)5-8/h1-6H,(H3,13,16,17)/b15-6+ |
InChI Key |
BTVJFEOALFEPQA-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C=NNC(=S)N |
Origin of Product |
United States |
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